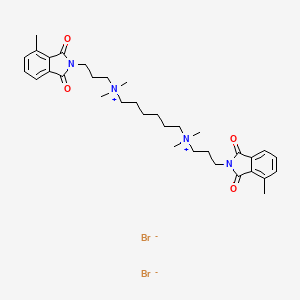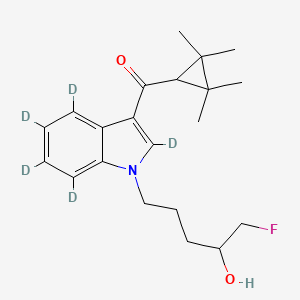
Dimethyl-W84 dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is known for its ability to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an effective concentration (EC50) value of 3 nanomolar . This compound has significant applications in neuroscience research due to its potent modulatory effects on muscarinic receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis involves the reaction of hexamethylene diamine with phthalic anhydride to form the intermediate compound, which is then reacted with dimethyl sulfate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dimethyl-W84 dibromide involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels of ≥98% .
化学反応の分析
Types of Reactions
Dimethyl-W84 dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
科学的研究の応用
Dimethyl-W84 dibromide is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is as an allosteric modulator of muscarinic receptors, which makes it valuable for studying the pharmacology of these receptors . Additionally, it has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving receptor-ligand interactions.
Medicine: Investigated for potential therapeutic applications in modulating cholinergic signaling pathways.
作用機序
Dimethyl-W84 dibromide exerts its effects by binding to an allosteric site on the M2 muscarinic acetylcholine receptor. This binding hinders the dissociation of orthosteric antagonists such as N-methylscopolamine, thereby modulating receptor activity . The molecular targets involved include specific amino acid residues within the receptor that interact with the compound, leading to conformational changes that stabilize the receptor-ligand complex .
類似化合物との比較
Similar Compounds
Hexamethonium Bromide: Another allosteric modulator of muscarinic receptors, but with different selectivity and potency.
Atropine: A well-known muscarinic antagonist that acts at the orthosteric site rather than the allosteric site.
Uniqueness
Dimethyl-W84 dibromide is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its potent allosteric modulatory effects . Unlike other modulators, it has a very low effective concentration, making it highly efficient in its action .
特性
IUPAC Name |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJFAZNCPZJLE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)







![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)

![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
